molecular formula C22H22N4O2 B2415599 4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 941983-14-8

4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2415599
CAS RN: 941983-14-8
M. Wt: 374.444
InChI Key: ARUSDNVRKIOLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly classified into two categories: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is characterized by a pyrrolidine ring, a pyridazin-3-yl group, and a benzamide moiety . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” often involve cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .


Physical And Chemical Properties Analysis

The molecular weight of “4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is 374.444.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring within this compound serves as a versatile scaffold for designing novel biologically active molecules. Medicinal chemists often use nitrogen heterocycles like pyrrolidine to create compounds for treating human diseases . The key features driving interest in this scaffold include:

Analgesic and Anti-Inflammatory Properties

Research has indicated that pyrrolidine derivatives exhibit analgesic, anti-inflammatory, and antinociceptive activities . These properties make them promising candidates for pain management and inflammation-related conditions.

Androgen Receptor Modulators (SARMs)

4-(Pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs). These compounds aim to optimize the pharmacokinetic profile while targeting androgen receptors .

Antitubercular Agents

While not directly related to the compound , pyridazin-3(2H)-ones (a similar class of compounds) have been explored for their antitubercular activity. Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their efficacy against Mycobacterium tuberculosis .

Benzannulation and Aryl Amine Synthesis

The crystal structure of a related compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)benzamide, revealed its potential as a benzannulation precursor. This compound can be used in a Michael-aldol reaction to prepare substituted aryl amines .

Future Directions

The future directions for “4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” and similar compounds could involve further exploration of their potential applications in various fields of research and industry. Additionally, the design of new pyrrolidine compounds with different biological profiles could be a promising area of research .

properties

IUPAC Name

4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-28-19-9-7-16(8-10-19)22(27)23-18-6-4-5-17(15-18)20-11-12-21(25-24-20)26-13-2-3-14-26/h4-12,15H,2-3,13-14H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUSDNVRKIOLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.